Cas no 1539961-06-2 (2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)

2-(2-Fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by the presence of a hydroxyl group at the para position relative to the propanoic acid moiety. The fluorine substitution at the ortho position enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic stability and bioavailability in active compounds. The hydroxyl group offers a reactive site for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules requiring tailored electronic and steric profiles. High purity grades ensure consistent performance in research and industrial applications.
2-(2-Fluoro-4-hydroxyphenyl)propanoic acid structure
1539961-06-2 structure
Product name:2-(2-Fluoro-4-hydroxyphenyl)propanoic acid
CAS No:1539961-06-2
MF:C9H9FO3
Molecular Weight:184.164366483688
CID:5565705
PubChem ID:82601879

2-(2-Fluoro-4-hydroxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • SCHEMBL16219361
    • 2-(2-fluoro-4-hydroxyphenyl)propanoic acid
    • EN300-1857416
    • 1539961-06-2
    • 2-(2-Fluoro-4-hydroxyphenyl)propanoic acid
    • インチ: 1S/C9H9FO3/c1-5(9(12)13)7-3-2-6(11)4-8(7)10/h2-5,11H,1H3,(H,12,13)
    • InChIKey: NRJOWSWQGWIZSP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C(=O)O)C)O

計算された属性

  • 精确分子量: 184.05357231g/mol
  • 同位素质量: 184.05357231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 57.5Ų

2-(2-Fluoro-4-hydroxyphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1857416-1g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
1g
$743.0 2023-09-18
Enamine
EN300-1857416-10.0g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
10.0g
$4667.0 2023-07-10
Enamine
EN300-1857416-5.0g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
5.0g
$3147.0 2023-07-10
Enamine
EN300-1857416-5g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
5g
$2152.0 2023-09-18
Enamine
EN300-1857416-1.0g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
1.0g
$1086.0 2023-07-10
Enamine
EN300-1857416-0.5g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
0.5g
$713.0 2023-09-18
Enamine
EN300-1857416-2.5g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
2.5g
$1454.0 2023-09-18
Enamine
EN300-1857416-0.1g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
0.1g
$653.0 2023-09-18
Enamine
EN300-1857416-10g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
10g
$3191.0 2023-09-18
Enamine
EN300-1857416-0.05g
2-(2-fluoro-4-hydroxyphenyl)propanoic acid
1539961-06-2
0.05g
$624.0 2023-09-18

2-(2-Fluoro-4-hydroxyphenyl)propanoic acid 関連文献

2-(2-Fluoro-4-hydroxyphenyl)propanoic acidに関する追加情報

Introduction to 2-(2-Fluoro-4-hydroxyphenyl)propanoic acid (CAS No. 1539961-06-2)

2-(2-Fluoro-4-hydroxyphenyl)propanoic acid (CAS No. 1539961-06-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as FHPPA, is characterized by its unique structural features, which include a fluoro-substituted phenyl ring and a hydroxyl group. These functional groups contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.

The chemical structure of 2-(2-Fluoro-4-hydroxyphenyl)propanoic acid is represented by the formula C9H9FO3. The presence of the fluoro group enhances the compound's lipophilicity, while the hydroxyl group confers polarity and potential hydrogen bonding capabilities. These properties are crucial for its biological activity and pharmacokinetic behavior.

In recent years, FHPPA has been investigated for its potential as a lead compound in the development of novel drugs. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that FHPPA exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, FHPPA has also been explored for its potential in cancer therapy. Research has indicated that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, studies have shown that FHPPA can inhibit the activation of the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This pathway inhibition leads to reduced cell viability and increased apoptosis, making FHPPA a potential therapeutic agent for cancer treatment.

The pharmacokinetic profile of FHPPA is another important aspect of its evaluation. Preclinical studies have demonstrated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and exhibits good bioavailability. Additionally, it has been shown to have a reasonable half-life, allowing for once-daily dosing regimens in clinical settings.

To further understand the mechanisms underlying the biological activities of FHPPA, several molecular docking studies have been conducted. These studies have provided insights into how the compound interacts with specific protein targets, such as cyclooxygenase (COX) enzymes and kinases involved in inflammation and cancer signaling pathways. The results from these studies have helped to identify key structural features that contribute to its high affinity and selectivity for these targets.

Clinical trials are currently underway to evaluate the safety and efficacy of FHPPA in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings suggest that FHPPA has a favorable safety profile and may be suitable for further development as a therapeutic agent.

In conclusion, 2-(2-Fluoro-4-hydroxyphenyl)propanoic acid (CAS No. 1539961-06-2) is a promising compound with diverse biological activities that make it a valuable candidate for drug development. Its anti-inflammatory and anticancer properties, combined with favorable pharmacokinetic characteristics, position it as a potential therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, contributing to advancements in medicinal chemistry and pharmaceutical science.

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